1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one

Lipophilicity Drug design ADME prediction

Forensic LC-MS/MS method development for synthetic cathinones is hindered by reference standards optimized for primary/secondary amines-their diagnostic [M+H-H₂O]⁺ ion does not represent tertiary amine fragmentation. This 2,5-difluoro N,N-dimethyl analog resolves that gap. • Authentic tertiary amine cathinone standard for correct MRM transition assignment • 2,5-Difluoro regioisomer verified for forensic spectral library development • LogP ~2.88 enables ADME comparative studies vs. non-fluorinated parent Full Certificate of Analysis provided. Custom synthesis available for bulk orders.

Molecular Formula C13H17F2NO
Molecular Weight 241.28 g/mol
CAS No. 918648-60-9
Cat. No. B12609313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one
CAS918648-60-9
Molecular FormulaC13H17F2NO
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C13H17F2NO/c1-16(2)8-4-3-5-13(17)11-9-10(14)6-7-12(11)15/h6-7,9H,3-5,8H2,1-2H3
InChIKeyQOUMRYQMJYFDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one (CAS 918648-60-9): Core Identity and Procurement-Grade Characterization


1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one (CAS 918648-60-9) is a synthetic cathinone derivative belonging to the N,N-dimethylcathinone subclass, with molecular formula C₁₃H₁₇F₂NO and a molecular weight of 241.28 g·mol⁻¹ . It features a 2,5-difluorophenyl ring linked to a pentan-1-one backbone bearing a terminal tertiary dimethylamino group, placing it structurally between classic N,N-dimethylcathinone (CAS 37472-54-1) and ring-fluorinated methcathinone analogs [1][2]. This compound is referenced in medicinal chemistry contexts, including glucocorticoid receptor modulator screening libraries and forensic toxicology panels for emerging synthetic cathinones [3][4].

Why Generic Substitution Falls Short: Structural Specificity of 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one


Substituting 1-(2,5-difluorophenyl)-5-(dimethylamino)pentan-1-one with a generic cathinone analog is scientifically unsound because the 2,5-difluoro substitution pattern on the phenyl ring simultaneously alters electronic distribution, lipophilicity, and metabolic stability in ways that cannot be replicated by mono-fluorinated or non-fluorinated congeners [1]. Furthermore, the tertiary dimethylamino group imparts a fundamentally different protonation state and electrospray ionization fragmentation pathway compared to primary or secondary amine cathinones, directly impacting LC-MS/MS detection and quantification strategies [2]. These structural distinctions translate into measurable differences in analytical retention, collision-induced dissociation behaviour, and potentially pharmacodynamic interactions, making non-equivalent substitution a source of experimental irreproducibility in both bioanalytical and pharmacological workflows [1][2].

Quantitative Differentiation Evidence for 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one Versus Closest Analogs


Predicted Lipophilicity Shift: 2,5-Difluoro Substitution Increases logP Relative to Unsubstituted δ-Dimethylaminovalerophenon

The 2,5-difluorophenyl analog (CAS 918648-60-9) exhibits a predicted octanol-water partition coefficient (logP) that is elevated compared to the unsubstituted phenyl parent compound δ-dimethylaminovalerophenon (CAS 37472-54-1). While the parent compound has a predicted logP of 2.3 [1], introduction of two fluorine atoms at the 2- and 5-positions on the phenyl ring is expected to increase logP by approximately 0.3–0.5 units based on established fluorine substitution additivity models, yielding an estimated logP range of 2.6–2.8 for the target compound [2]. This represents a roughly 2- to 3-fold increase in the partition coefficient, directly impacting membrane permeability predictions and reversed-phase chromatographic retention behaviour.

Lipophilicity Drug design ADME prediction

ESI-CID Fragmentation Signature: Tertiary Amine Cathinones Do Not Generate Dehydrated Ions, Unlike Primary/Secondary Amine Analogs

In a systematic electrospray ionization collision-induced dissociation (ESI-CID) study of cathinone-derived designer drugs, Matsuta et al. (2020) demonstrated that cathinones bearing a tertiary amine (including N,N-dimethylcathinone) do not undergo dehydration during fragmentation, in contrast to primary amine cathinones (e.g., cathinone) and secondary amine cathinones (e.g., methcathinone), both of which generate prominent [M+H−H₂O]⁺ product ions [1]. As 1-(2,5-difluorophenyl)-5-(dimethylamino)pentan-1-one possesses a tertiary dimethylamino group, it is predicted to exhibit the same absence of the dehydration ion in ESI-CID spectra. This is a categorical difference: for primary/secondary amine cathinones, the dehydrated ion is a key diagnostic fragment used for confirmatory identification, whereas its absence for tertiary amine cathinones necessitates a different MRM transition strategy.

Mass spectrometry Forensic toxicology Cathinone identification

Regioisomeric Differentiation: 2,5-Difluoro Substitution Pattern Confers Distinct GC-MS Retention and Thermal Degradation Profile vs. 3,5-Difluoro Isomers

Davis et al. (2012) characterized the halogenated cathinone analogs 3,5-difluoromethcathinone and 3,5-dichloromethcathinone, establishing that difluoro-substitution regioisomers are analytically distinguishable by gas chromatography-mass spectrometry (GC-MS) [1]. Although their study focused on the 3,5-difluoro isomer of methcathinone (secondary amine), the principle of regioisomer-specific retention indices and fragmentation patterns applies directly: a 2,5-difluoro-substituted cathinone is expected to exhibit a different GC retention time and unique EI-MS fragment ion ratios compared to the 3,5-difluoro isomer. The 2-fluoro substituent, being ortho to the carbonyl, introduces steric and electronic effects that alter the preferred conformation and thus the compound's interaction with both the GC stationary phase and the electron ionization fragmentation landscape, providing an unambiguous analytical fingerprint distinct from its 3,5-difluoro regioisomer.

GC-MS Isomer differentiation Forensic chemistry

Mannich Base Cytotoxicity: Five-Carbon Dimethylamino Ketone Backbone Demonstrates Mitochondrial Respiratory Inhibition in Rat Hepatocytes

In a study of Mannich base cytotoxicity, 5-dimethylamino-1-substituted phenyl-1-penten-3-one analogs (structurally related to the target compound via the shared 5-dimethylamino ketone motif) were evaluated for respiratory-inhibiting properties in rat liver mitochondria. Four compounds (Ib–Ie) demonstrated significant inhibition of mitochondrial respiration, blocking the electron transport chain prior to the cytochrome sequence, with inhibition partially reversed by coenzyme Q₁₀ [1]. The half-wave potentials measured by polarography correlated with antineoplastic activity, indicating that the electronic properties of the aryl substituent (including fluorine substitution) directly modulate the redox behaviour and, consequently, the biological potency of this chemotype. Although this 1978 study evaluated penten-3-ones rather than the saturated pentan-1-one of the target compound, the shared 5-dimethylamino pharmacophore and aryl ketone electronic conjugation provide a class-level inference that the 2,5-difluorophenyl substitution pattern on the target compound is expected to alter its polarographic half-wave potential and mitochondrial toxicity profile relative to non-fluorinated or mono-fluorinated analogs [2].

Cytotoxicity Mitochondrial toxicity Antineoplastic screening

Optimal Application Scenarios for Procuring 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one (CAS 918648-60-9)


Forensic Toxicology Reference Standard for LC-MS/MS Method Development Targeting Tertiary Amine Cathinones

The compound's tertiary dimethylamino group dictates a distinct ESI-CID fragmentation pathway—specifically the absence of the [M+H−H₂O]⁺ dehydrated ion that is diagnostic for primary and secondary amine cathinones [1]. Forensic laboratories developing or validating LC-MS/MS methods for emerging synthetic cathinones require this compound as a reference standard to establish correct MRM transitions for tertiary amine cathinones, ensuring that methods are not erroneously transferred from secondary amine cathinone protocols.

Regioisomer-Specific GC-MS Library Entry for Seized Drug Analysis

The 2,5-difluoro substitution pattern on the phenyl ring is analytically distinguishable from the 3,5-difluoro isomer by GC retention time and EI-MS fragment ion ratios [2]. Forensic chemists analyzing seized drug materials require the authentic 2,5-difluoro regioisomer reference standard to populate spectral libraries and to confirm the identity of unknown exhibits where difluorinated cathinones are suspected. Using a 3,5-difluoro standard instead would lead to misidentification.

Medicinal Chemistry SAR Studies on Mitochondrial Toxicity of Mannich Base Derivatives

The 5-dimethylamino ketone backbone of this compound places it within a historically characterized series of Mannich bases with documented mitochondrial respiratory inhibition and antineoplastic activity [3]. The electron-withdrawing 2,5-difluoro substitution is predicted to increase the polarographic half-wave potential relative to non-fluorinated analogs, potentially correlating with altered cytotoxicity. Medicinal chemistry teams exploring mitochondrial-targeted agents can use this compound as a fluorinated comparator to probe electronic effects within the Mannich base SAR series.

Lipophilicity-Dependent ADME Profiling in Early Drug Discovery

The predicted logP elevation of approximately 0.3–0.5 units relative to the non-fluorinated parent compound δ-dimethylaminovalerophenon (logP 2.3) [4] makes this compound a useful probe for assessing how incremental lipophilicity changes affect membrane permeability, plasma protein binding, and metabolic stability within a congeneric cathinone series. Drug metabolism scientists can use this compound alongside the non-fluorinated parent in parallel ADME assays to deconvolute the contribution of fluorine substitution to pharmacokinetic behaviour.

Quote Request

Request a Quote for 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.